3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Overview
Description
The compound "3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride" is a chemical structure that has been synthesized and studied for its potential as a central nervous system agent. This compound is part of a broader class of spiro compounds that have been investigated for various pharmacological activities, including antidepressant, neuroleptic, diuretic, antihypertensive, and histamine-3 receptor antagonist properties .
Synthesis Analysis
The synthesis of these spiro compounds typically involves the formation of a spiro connection between an isobenzofuran moiety and a piperidine ring. For example, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] was achieved by lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Analogues of these compounds have been synthesized to explore the structure-activity relationship, with variations in the substituents on the nitrogen atom of the piperidine ring and the isobenzofuran moiety .
Molecular Structure Analysis
The molecular structure of these spiro compounds is characterized by the presence of a spiro junction, which is a single carbon atom that is a part of two rings, making the compound bicyclic. The isobenzofuran moiety is a fused ring system that contains both benzene and furan rings. The piperidine ring is a six-membered ring containing one nitrogen atom. The stereochemistry of the spiro junction and the substituents on the rings can significantly affect the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of "3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride" and its analogues is influenced by the functional groups present on the compound. For instance, the presence of a halogen or methoxy group on the isobenzofuran moiety can affect the potency and selectivity of the compound towards different biological targets . The introduction of sulfur-containing substituents on the nitrogen atom has been shown to impart diuretic and antihypertensive activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these spiro compounds, such as solubility, stability, and lipophilicity, are crucial for their pharmacokinetic profile and biological activity. The introduction of different substituents can modulate these properties, thereby affecting the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, the presence of alkoxy groups and the size of the N-substituent can influence the affinity for histamine-3 receptors and the pharmacokinetic properties .
Scientific Research Applications
Sigma Receptor Binding
Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives have been synthesized and evaluated as sigma ligands. These compounds are notable for their selective affinity for the sigma 2 binding site, with some achieving subnanomolar range affinity. The N-substituent in these compounds is crucial for both affinity and selectivity. Structural modifications in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] system mainly affect affinity for sigma 1 binding sites. These compounds offer insights into the structural factors governing sigma 1/sigma 2 affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System Agents
Spiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized and investigated for their potential as central nervous system agents. The antitetrabenazine activity of these compounds is associated with a sterically unhindered, basic nitrogen. Optimal activity is observed in hydroxylamine derivatives. These compounds offer a basis for further research into central nervous system agents (Klioze, Bauer, & Geyer, 1977).
Diuretic and Antihypertensive Properties
The synthesis and evaluation of N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have demonstrated significant, species-specific diuretic and antihypertensive activity in rats. This research highlights the potential of these compounds in the development of new diuretic and antihypertensive drugs (Klioze & Novick, 1978).
Imaging Agent for σ1 Receptors
1′-(4-[125I]iodobenzyl)-3H-spiro[isobenzofuran-1,4′-piperidine] ([125I]Spiro-I) was synthesized as a potential SPECT tracer for imaging σ1 receptors. This compound shows promise in biodistribution studies and demonstrates specificity for σ1 receptors in vivo. It can potentially be a valuable tool in imaging and studying σ1 receptors (Chen et al., 2010).
Safety And Hazards
properties
IUPAC Name |
spiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQFBDOOIIHNMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626389 | |
Record name | 3H-Spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | |
CAS RN |
37663-44-8 | |
Record name | 3H-Spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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